1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the methoxy group: This step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound’s biological activity is studied to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Research: It serves as a model compound for studying the effects of difluoromethylation on chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1-(Chloromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1-(Methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
1-(Difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H14ClF2NO |
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Molecular Weight |
249.68 g/mol |
IUPAC Name |
1-(difluoromethyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13F2NO.ClH/c1-15-8-3-2-7-4-5-14-10(11(12)13)9(7)6-8;/h2-3,6,10-11,14H,4-5H2,1H3;1H |
InChI Key |
XUIWQQIKSZELHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCNC2C(F)F)C=C1.Cl |
Origin of Product |
United States |
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